molecular formula C8H4F3N3O3 B2672679 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1310308-29-2

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2672679
CAS No.: 1310308-29-2
M. Wt: 247.133
InChI Key: ZHNNRWOXYZLYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1310308-29-2) is a high-purity pyrazolo[1,5-a]pyrimidine derivative supplied as a solid for research applications. This compound belongs to a notable class of fused, planar N-heterocyclic compounds that have attracted significant attention in medicinal chemistry for their versatile biological activities . The core pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery, particularly in the development of targeted cancer therapies . These compounds are investigated as potent small-molecule inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently disrupted in cancers . Researchers are exploring derivatives of this scaffold for their ability to act as ATP-competitive and allosteric inhibitors against critical kinase targets such as EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . The presence of both a carboxylic acid and a hydroxyl group on the rigid bicyclic core provides handles for further synthetic modification and derivatization, allowing for structure-activity relationship (SAR) studies to optimize pharmacological properties and selectivity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O3/c9-8(10,11)4-1-5(15)14-6(13-4)3(2-12-14)7(16)17/h1-2,12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVBUNOCWWTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . Additionally, it acts as an antagonist of serotonin 5-HT6 receptors and inhibits the aggregation of amyloid-beta peptides . These interactions highlight its potential as a therapeutic agent in cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares substituents at positions 5, 7, and 3, along with key physicochemical properties:

Compound Name Substituents (Position) Molecular Formula MW Key Properties Reference
7-Hydroxy-5-CF₃-pyrazolo[1,5-a]pyrimidine-3-COOH (Target Compound) 5-CF₃, 7-OH, 3-COOH C₈H₄F₃N₃O₃ 247.13 High acidity (CF₃ and COOH), moderate solubility, strong H-bonding
5-Methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-COOH 5-CF₃, 7-CH₃, 3-COOH C₉H₆F₃N₃O₂ 261.16 Reduced H-bonding (no OH), higher lipophilicity
7-(Difluoromethyl)-5-CH₃-pyrazolo[1,5-a]pyrimidine-3-COOH 5-CH₃, 7-CF₂H, 3-COOH C₉H₇F₂N₃O₂ 251.17 Lower electron-withdrawing effect (CF₂H vs. CF₃), improved metabolic stability
5-Ethyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-COOH 5-CF₃, 7-C₂H₅, 3-COOH C₁₀H₈F₃N₃O₂ 275.19 Increased steric bulk, reduced solubility vs. target compound
5-(4-Methylphenyl)-7-CF₃-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-COOH 5-aryl, saturated ring C₁₅H₁₅F₃N₃O₂ 307.30 Partial saturation enhances conformational flexibility, lower melting point

Key Research Findings

Electron-Withdrawing Groups: The CF₃ group in the target compound increases acidity (pKa ~3.5 for COOH) compared to non-fluorinated analogs (pKa ~4.5) .

Solubility Trends : Carboxylic acid derivatives exhibit higher aqueous solubility (e.g., target compound: ~2.1 mg/mL) versus esters (e.g., ethyl ester analog: ~0.3 mg/mL) .

Metabolic Stability : Difluoromethyl (CF₂H) analogs show slower hepatic clearance than CF₃ derivatives due to reduced oxidative defluorination .

Biological Potency : 7-OH-containing derivatives demonstrate superior IC₅₀ values (e.g., 0.8 μM vs. 5.2 μM for 7-CH₃ analog) in kinase inhibition assays .

Biological Activity

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 1310308-29-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₄F₃N₃O₃
  • Molecular Weight : 247.13 g/mol
  • Structure : The compound features a hydroxyl group, a trifluoromethyl group, and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound, particularly in oncology. Its ability to inhibit specific kinases has opened avenues for cancer treatment.

Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cell lines.

Cell Line IC50 Value (µM) Reference
MCF-70.87 - 12.91
MDA-MB-2311.75 - 9.46
A5491.1

The compound exhibited better growth inhibition than the positive control 5-Fluorouracil (5-FU), indicating its potential as an effective anticancer agent.

The mechanism of action involves the interaction of this compound with cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound disrupts cell cycle progression, leading to reduced cell proliferation.

Key Mechanisms:

  • Target : Cyclin-dependent kinase 2 (CDK2)
  • Effect : Inhibition of cell cycle progression
  • Outcome : Induction of apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy in MCF-7 Cells :
    A recent study reported that the compound significantly increased caspase 9 levels in treated MCF-7 samples, indicating its role in promoting apoptosis. The levels reached 27.13 ± 0.54 ng/mL compared to the control group .
  • Comparative Analysis with Other Compounds :
    In comparative studies with structurally similar compounds, this compound exhibited superior selectivity indices against both MCF-7 and MDA-MB-231 cells compared to other derivatives .

Q & A

Basic: What synthetic methodologies are most effective for preparing 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-containing β-diketones or enaminones. A validated approach involves:

  • Step 1: Reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol under reflux or microwave heating to form methyl 7-trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates .
  • Step 2: Hydrolysis of the ester group using NaOH or LiOH in aqueous THF to yield the carboxylic acid .
  • Optimization: Microwave irradiation (100–120°C, 30–60 min) enhances reaction efficiency and regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.